molecular formula C13H18FN B15259578 5-Cyclohexyl-4-fluoro-2-methylaniline

5-Cyclohexyl-4-fluoro-2-methylaniline

Cat. No.: B15259578
M. Wt: 207.29 g/mol
InChI Key: AGSSXNTUECCYSM-UHFFFAOYSA-N
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Description

5-Cyclohexyl-4-fluoro-2-methylaniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, featuring a cyclohexyl group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitroaniline, followed by reduction. The reaction conditions typically involve the use of reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of cyclohexylbenzene followed by fluorination and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Scientific Research Applications

5-Cyclohexyl-4-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 5-Cyclohexyl-4-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application or biological context. For example, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylaniline: Similar structure but lacks the cyclohexyl group.

    5-Fluoro-2-methylaniline: Similar structure but lacks the cyclohexyl group.

    Cyclohexylamine: Lacks the fluorine and methyl groups.

Uniqueness

5-Cyclohexyl-4-fluoro-2-methylaniline is unique due to the combination of the cyclohexyl, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

5-cyclohexyl-4-fluoro-2-methylaniline

InChI

InChI=1S/C13H18FN/c1-9-7-12(14)11(8-13(9)15)10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3

InChI Key

AGSSXNTUECCYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C2CCCCC2)F

Origin of Product

United States

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